RdRP-IN-2
Overview
Description
RdRP-IN-2 is a compound that acts as an inhibitor of RNA-dependent RNA polymerase (RdRP), an enzyme crucial for the replication of RNA viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has gained significant attention due to its potential in antiviral drug development, particularly in the context of the COVID-19 pandemic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RdRP-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution or electrophilic addition reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process may also involve the use of automated systems for monitoring and controlling reaction parameters .
Chemical Reactions Analysis
Types of Reactions: RdRP-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity .
Scientific Research Applications
RdRP-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the inhibition of RNA-dependent RNA polymerase and developing new synthetic methodologies.
Biology: Investigated for its role in inhibiting viral replication, particularly in RNA viruses like SARS-CoV-2.
Medicine: Explored as a potential antiviral drug for treating diseases caused by RNA viruses.
Industry: Utilized in the development of antiviral therapies and diagnostic tools
Mechanism of Action
The mechanism of action of RdRP-IN-2 involves its binding to the active site of RNA-dependent RNA polymerase, thereby inhibiting the enzyme’s activity. This prevents the replication of viral RNA, effectively halting the proliferation of the virus. The compound interacts with key amino acid residues in the enzyme’s active site, disrupting the normal catalytic process .
Comparison with Similar Compounds
Remdesivir: Another RdRP inhibitor approved for the treatment of COVID-19. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Molnupiravir: An oral antiviral drug that targets RdRP, with a different chemical structure and mode of administration.
Favipiravir: An RdRP inhibitor used for treating influenza and investigated for COVID-19 treatment
Uniqueness of RdRP-IN-2: this compound stands out due to its specific binding affinity and inhibitory potency against RNA-dependent RNA polymerase. Its unique chemical structure allows for effective inhibition with potentially fewer side effects compared to other inhibitors .
Properties
IUPAC Name |
(2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5S/c36-30(34-27(33(38)39)18-21-10-4-1-5-11-21)26-20-25(22-12-6-2-7-13-22)31(37)35-28-19-24(16-17-29(28)41-32(26)35)40-23-14-8-3-9-15-23/h1-2,4-7,10-13,16-17,19-20,23,27H,3,8-9,14-15,18H2,(H,34,36)(H,38,39)/t27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJTBOLNKPLGS-MHZLTWQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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